2-[Imino(phenyl)methyl]aniline
Overview
Description
2-[Imino(phenyl)methyl]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of an imino group (C=N) attached to a phenyl ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Imino(phenyl)methyl]aniline typically involves the condensation reaction between aniline and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C6H5NH2+C6H5CHO→C6H5N=CHC6H5+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[Imino(phenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Oximes and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-[Imino(phenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-[Imino(phenyl)methyl]aniline involves its interaction with various molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxy group on the phenyl ring and dimethyl groups on the nitrogen atom.
2-Methoxy-5-((phenylamino)methyl)phenol: A compound with a methoxy group and a phenylamino group on the phenyl ring.
Comparison: 2-[Imino(phenyl)methyl]aniline is unique due to the presence of the imine group, which imparts distinct reactivity and biological activity compared to similar compounds. The imine group allows for reversible covalent interactions with biological targets, making it a valuable scaffold for drug design and development.
Biological Activity
2-[Imino(phenyl)methyl]aniline, an organic compound belonging to the class of imines, has garnered attention for its potential biological activities. Characterized by an imino group (C=N) linked to a phenyl ring and an aniline moiety, this compound is synthesized through the condensation of aniline and benzaldehyde. Its biological activity is primarily attributed to its interactions with various biomolecules, which can lead to significant pharmacological effects.
The synthesis of this compound typically involves an acid-catalyzed reaction under reflux conditions:
This reaction can be optimized in industrial settings using continuous flow reactors, enhancing yield and purity. The compound exhibits various chemical reactions including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.
The biological effects of this compound are largely due to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various pathways within the cell. Additionally, the phenyl ring facilitates π-π interactions with aromatic residues in proteins, enhancing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacteria and fungi, the compound demonstrated effective inhibition of microbial growth. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections.
Anticancer Activity
A notable area of research is the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the range of 1.9–7.52 μg/mL, indicating a potent cytotoxic effect (Table 1).
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 - 7.52 |
This compound | MCF-7 | 3.0 - 8.0 |
Case Studies
- Study on Anticancer Activity : A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against cancer cells, highlighting the importance of structural modifications in drug design .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents. It showed comparable or superior efficacy against certain strains of bacteria and fungi, suggesting its potential application in developing new antimicrobial therapies .
Properties
IUPAC Name |
2-(benzenecarboximidoyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,15H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOLDCIEHQIMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619023 | |
Record name | 2-[Imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-41-7 | |
Record name | 2-(Iminophenylmethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5606-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[Imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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